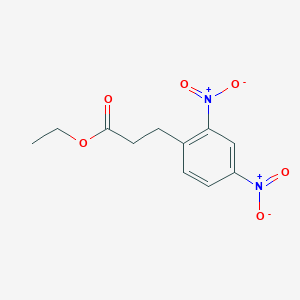

Ethyl 3-(2,4-dinitrophenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Characterization

- The compound (E)-ethyl 3-(2-(2,4-dinitrophenyl)hydrazono)butanoate was synthesized and characterized through various techniques including 1 H NMR, and single crystal X-ray diffraction. The study involved Hirshfeld surface analysis and energy framework calculations to determine the intermolecular interactions stabilizing the molecule, alongside Density Functional Theory calculations for structure optimization and various analyses like reduced density gradient, Mulliken atomic charges, natural atomic charges, and molecular electrostatic potential map to understand the non–covalent interactions, reactive sites, and charge transfers within the molecule (Chandini K. M. et al., 2022).

Polymorphism in Pharmaceuticals 2. Ethyl 3-(2,4-dinitrophenyl)propanoate has been studied for its polymorphic forms in the context of pharmaceutical compounds. The study employed spectroscopic and diffractometric techniques to characterize these polymorphic forms, noting the challenges they present for analytical and physical characterization due to their similar spectra and diffraction patterns. Techniques such as Capillary powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), molecular spectroscopic methods (including infrared, Raman, UV–visible, and fluorescence spectroscopy), were used for this detailed study (F. Vogt et al., 2013).

Thermochemistry and Kinetics of Biofuels 3. This compound, under the broader category of esters like ethyl propanoate, has been studied for its role in the decomposition of model biofuels. The study used CBS-QB3 to evaluate the initiation reactions, intermediate products, and unimolecular decomposition reactions of these esters. The research provided insights into chemically accurate enthalpies of formation, bond dissociation energies, and proposed various decomposition paths and reaction mechanisms (A. El‐Nahas et al., 2007).

Synthesis of Novel Compounds 4. The research has also explored this compound derivatives for the synthesis of novel compounds. For instance, Ethyl 3-(2,4-dioxocyclohexyl)propanoate was used as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones and their corresponding derivatives. The study involved conventional protection, selective amidation, and deprotective-cyclization approaches (V. Thakur et al., 2015).

Properties

IUPAC Name |

ethyl 3-(2,4-dinitrophenyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c1-2-19-11(14)6-4-8-3-5-9(12(15)16)7-10(8)13(17)18/h3,5,7H,2,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOISAKQKBYKBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2478963.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2478967.png)

![3,4,5-trimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2478974.png)

![[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2478976.png)

![2-[(2,4-Dichlorobenzyl)sulfinyl]acetohydrazide](/img/structure/B2478978.png)